molecular formula C13H10ClN3O3 B8431471 N-(5-chloropyridin-2-yl)-5-methyl-2-nitrobenzamide

N-(5-chloropyridin-2-yl)-5-methyl-2-nitrobenzamide

Cat. No.: B8431471
M. Wt: 291.69 g/mol
InChI Key: SJAUUQHWDQQTML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloropyridin-2-yl)-5-methyl-2-nitrobenzamide is a useful research compound. Its molecular formula is C13H10ClN3O3 and its molecular weight is 291.69 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H10ClN3O3

Molecular Weight

291.69 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-5-methyl-2-nitrobenzamide

InChI

InChI=1S/C13H10ClN3O3/c1-8-2-4-11(17(19)20)10(6-8)13(18)16-12-5-3-9(14)7-15-12/h2-7H,1H3,(H,15,16,18)

InChI Key

SJAUUQHWDQQTML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)NC2=NC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5-methyl-2-nitrobenzoic acid (1 g, 5.52 mmol) in dichloromethane (5 ml) was added oxalyl chloride (0.964 ml, 11.04 mmol) and a few drops of dimethylformamide. The mixture was stirred at r.t. for 2 hrs. After the evaporation of the solvent, the residue was dissolved in dichloromethane (5 ml). 2-amino-5-chloropyridine (852 mg, 6.62 mmol) and pyridine (1.34 ml, 16.56 mmol) were added to the solution. The mixture was stirred at r.t. overnight. After the evaporation of the solvent, the crude residue was purified by silica gel column chromatography using solvent system 25% ethyl acetate in hexane as eluent to give N-(5-chloro(2-pyridyl))(5-methyl-2-nitrophenyl)carboxamide as a solid (1.48 g, 92%). MS found for C13H10ClN3O3 M+=291, (M+2)+=293.
Quantity
1 g
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reactant
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0.964 mL
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reactant
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5 mL
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0 (± 1) mol
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catalyst
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852 mg
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reactant
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1.34 mL
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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